molecular formula C17H22N4O4S B2938450 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899960-65-7

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2938450
CAS RN: 899960-65-7
M. Wt: 378.45
InChI Key: YJTYJWIMOGPYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including vitamins, antibiotics, and anticancer agents .


Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused ring structure containing a pyridine and a pyrimidine ring . It also has a morpholino group, which is a common structural motif in medicinal chemistry.

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

Research on pyrimidine-phthalimide derivatives emphasizes the development of novel colorimetric pH sensors and logic gates. The study by Han Yan et al. (2017) showcases the design and synthesis of atypical AIE chromophores based on a donor–π–acceptor (D–π–A) configuration, exhibiting solid-state fluorescence and positive solvatochromism. These properties underline the potential for creating sensitive and reversible pH-sensors, contributing significantly to the development of diagnostic tools and environmental monitoring systems Han Yan et al., 2017.

Antimicrobial and Antitumor Activities

The exploration of benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as presented by A. Abu‐Hashem et al. (2020), reveals their potential as anti-inflammatory, analgesic agents, and selective COX-2 inhibitors. This research underlines the versatility of pyrimidine derivatives in developing new therapeutic agents, highlighting their role in addressing inflammation-related disorders and pain management A. Abu‐Hashem et al., 2020.

Synthesis and Characterization of Novel Compounds

The study of polyfunctional fused heterocyclic compounds by H. Hassaneen et al. (2003) and its parallel publication in ChemInform (2003) delve into the synthesis and characterization of novel compounds, demonstrating the breadth of chemical reactions and products attainable from pyrimidine derivatives. These findings are crucial for the chemical synthesis community, offering new pathways for creating compounds with potential biological or material applications H. Hassaneen et al., 2003.

Catalysis and Green Chemistry

The work on using thiourea dioxide in water as a recyclable catalyst by Sanny Verma and S. Jain (2012) presents an environmentally friendly approach to synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This research emphasizes the significance of green chemistry principles in the synthesis of pyrimidine derivatives, offering a sustainable and efficient method that aligns with the goals of reducing hazardous waste and enhancing reaction efficiencies Sanny Verma and S. Jain, 2012.

properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-10-7-21(8-11(2)25-10)13(22)9-26-12-5-6-18-15-14(12)16(23)20(4)17(24)19(15)3/h5-6,10-11H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTYJWIMOGPYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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